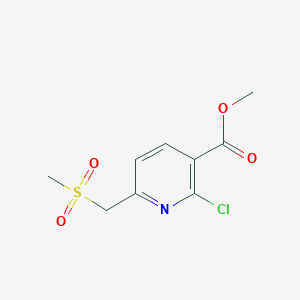
Methyl 2-chloro-6-((methylsulfonyl)methyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, a methylsulfonylmethyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the methylsulfonylmethyl group through a sulfonylation reaction. The final step involves esterification to form the carboxylate ester. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Ester Hydrolysis: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation and reduction can modify the sulfonyl group to different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and sulfonyl groups can participate in various chemical interactions, including hydrogen bonding and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of the methylsulfonylmethyl group.
Methanesulfonyl chloride: Contains the sulfonyl group but lacks the pyridine ring and ester functionality.
Uniqueness
Methyl 2-chloro-6-[(methylsulfonyl)methyl]-3-pyridinecarboxylate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in similar compounds. The presence of both the chloro and methylsulfonylmethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C9H10ClNO4S |
|---|---|
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
methyl 2-chloro-6-(methylsulfonylmethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO4S/c1-15-9(12)7-4-3-6(11-8(7)10)5-16(2,13)14/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
JHQHXJGGVYLBLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=C(C=C1)CS(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)

![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
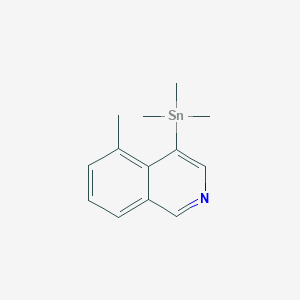
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
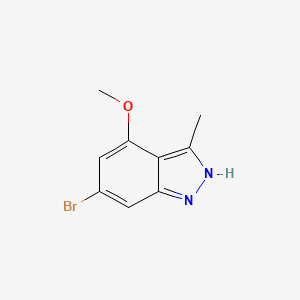
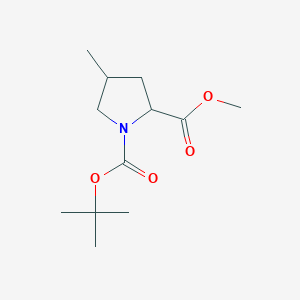

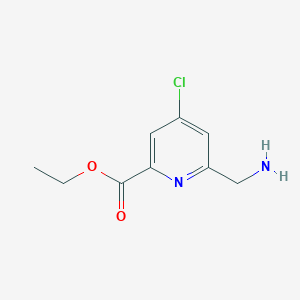
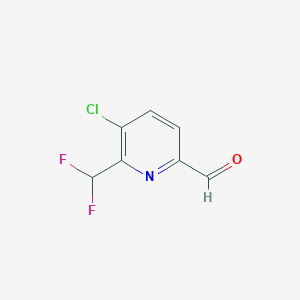


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
